1,2-Bis(dichlorophosphino)ethane
Overview
Description
1,2-Bis(dichlorophosphino)ethane is an organophosphorus compound with the chemical formula C₂H₄Cl₄P₂ . This colorless liquid is primarily used as a precursor to chelating diphosphines, which are important ligands in coordination chemistry . The compound is also known by its IUPAC name, (Ethane-1,2-diyl)bis(phosphonous dichloride) .
Scientific Research Applications
1,2-Bis(dichlorophosphino)ethane has several applications in scientific research:
Biology and Medicine: While direct applications in biology and medicine are limited, its derivatives and complexes can be explored for potential biological activities.
Industry: The compound is used in the production of specialized ligands for industrial catalytic processes.
Mechanism of Action
Target of Action
1,2-Bis(dichlorophosphino)ethane is an organophosphorus compound . Its primary targets are organometallic reagents . These reagents are compounds that contain a direct bond between a carbon atom and a metal or metalloid atom .
Mode of Action
The compound interacts with its targets through a chemical reaction . It reacts with Grignard reagents and secondary amines to give chelating ligands . A chelating ligand is a substance whose atoms can form multiple bonds to a single central atom .
Biochemical Pathways
The compound is involved in the synthesis of ethylene-bridged bis(phosphane)s ligands . This synthesis process is a part of the broader biochemical pathways of organometallic chemistry .
Pharmacokinetics
Its bioavailability in a reaction is determined by factors such as its reactivity, concentration, and the conditions under which the reaction is carried out .
Result of Action
The result of the compound’s action is the production of ethylene-bridged bis(phosphane)s ligands . These ligands can then participate in further reactions, serving as a bridge between two metal atoms and facilitating various transformations in organometallic chemistry .
Safety and Hazards
Future Directions
1,2-Bis(dichlorophosphino)ethane is a key intermediate in the synthesis of various organophosphorus compounds . Its use in the synthesis of ethylene-bridged bis(phosphane)s ligands by reacting with an organometallic reagent is well-documented . Future research may explore new synthesis methods and applications of this compound .
Biochemical Analysis
Biochemical Properties
1,2-Bis(dichlorophosphino)ethane plays a significant role in biochemical reactions, particularly in the synthesis of chelating ligands. These ligands are crucial for stabilizing metal complexes in various biochemical processes . The compound interacts with enzymes and proteins that contain metal ions, forming stable complexes that can influence the activity of these biomolecules. For example, this compound can react with Grignard reagents and secondary amines to produce chelating ligands, which are essential for catalytic processes .
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. Its role in forming chelating ligands suggests that it may influence cell function by stabilizing metal ions within cells. This stabilization can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with metal ions could potentially impact various cellular processes, although specific studies on these effects are limited .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of chelating ligands. These ligands bind to metal ions, creating stable complexes that can influence the activity of enzymes and other biomolecules. The compound’s interaction with Grignard reagents and secondary amines highlights its role in producing chelating ligands that are essential for various biochemical reactions . The binding interactions with metal ions can lead to enzyme inhibition or activation, depending on the specific metal and enzyme involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is known to be stable under standard conditions, but its long-term effects on cellular function have not been extensively studied . Over time, the compound may degrade, potentially impacting its effectiveness in forming chelating ligands.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been well-documented. As with many chemical compounds, it is likely that the effects vary with dosage. At lower doses, the compound may effectively form chelating ligands without causing adverse effects. At higher doses, there may be toxic or adverse effects, although specific studies on these effects are limited .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Its role in forming chelating ligands suggests that it may interact with enzymes and cofactors involved in metal ion metabolism. The compound’s ability to stabilize metal ions could influence metabolic flux and metabolite levels, although specific studies on these effects are limited .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Its role in forming chelating ligands suggests that it may interact with transporters and binding proteins that facilitate the movement of metal ions. The compound’s ability to form stable complexes with metal ions could influence its localization and accumulation within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is not well-characterized. Its role in forming chelating ligands suggests that it may be directed to specific compartments or organelles where metal ions are present. The compound’s ability to form stable complexes with metal ions could influence its activity and function within different subcellular compartments .
Preparation Methods
1,2-Bis(dichlorophosphino)ethane is synthesized through the reaction of ethylene, white phosphorus, and phosphorus trichloride . The reaction can be represented as follows: [ 3 \text{C}_2\text{H}_4 + 0.5 \text{P}_4 + 4 \text{PCl}_3 \rightarrow 3 (\text{CH}_2\text{PCl}_2)_2 ] This method involves the use of ethylene as the carbon source, white phosphorus as the phosphorus source, and phosphorus trichloride as the chlorinating agent . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
1,2-Bis(dichlorophosphino)ethane undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with Grignard reagents and secondary amines to form chelating ligands.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are less common, the compound’s phosphorus centers can potentially undergo redox reactions under appropriate conditions.
Complex Formation: It is often used to synthesize ethylene-bridged bis(phosphane) ligands by reacting with organometallic reagents.
Comparison with Similar Compounds
1,2-Bis(dichlorophosphino)ethane can be compared with other similar compounds such as:
1,2-Bis(dimethylphosphino)ethane: This compound is a derivative of this compound and is used as a ligand in coordination chemistry.
1,2-Bis(dichlorophosphino)benzene: Another related compound, which has a benzene ring instead of an ethylene bridge.
Bis(dichlorophosphino)methane: This compound has a single carbon atom linking the phosphorus centers, making it structurally simpler.
Each of these compounds has unique properties and applications, with this compound being particularly notable for its use in synthesizing chelating diphosphines .
Properties
IUPAC Name |
dichloro(2-dichlorophosphanylethyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl4P2/c3-7(4)1-2-8(5)6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWAJHLQMFBNIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(Cl)Cl)P(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl4P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067368 | |
Record name | Phosphonous dichloride, 1,2-ethanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28240-69-9 | |
Record name | 1,2-Bis(dichlorophosphino)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28240-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonous dichloride, P,P'-1,2-ethanediylbis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028240699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonous dichloride, P,P'-1,2-ethanediylbis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonous dichloride, 1,2-ethanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis(dichlorophosphino)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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